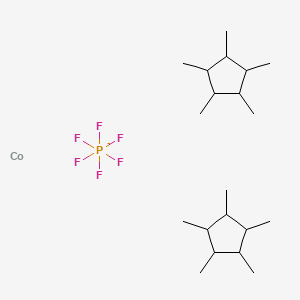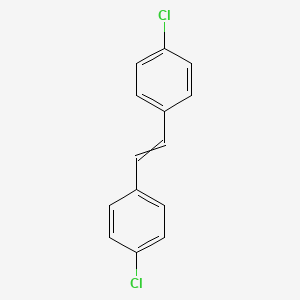
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate, also known as Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate, is a coordination compound with the molecular formula C20H30CoF6P. This compound is notable for its unique structure, which includes a cobalt center coordinated to two pentamethylcyclopentadienyl ligands and a hexafluorophosphate anion. It is commonly used in research and industrial applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate typically involves the reaction of cobalt salts with pentamethylcyclopentadiene in the presence of a suitable oxidizing agent. One common method involves the use of cobalt(II) chloride and pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF), followed by oxidation with a reagent like silver hexafluorophosphate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound in bulk quantities. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of strong oxidizing agents.
Reduction: It can also be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like silver hexafluorophosphate or other strong oxidizers.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines can be used to replace the pentamethylcyclopentadienyl ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
Aplicaciones Científicas De Investigación
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metalloproteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for the synthesis of other cobalt complexes
Mecanismo De Acción
The mechanism by which Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate exerts its effects involves its ability to undergo redox reactions and coordinate with various ligands. The cobalt center can participate in electron transfer processes, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with different ligands allows it to interact with various molecular targets and pathways, contributing to its versatility in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dicarbonylcyclopentadienyl cobalt (I)
- Hexaaminecobalt (III) chloride
- Chlorotris (triphenylphosphine)cobalt (I)
- Bis (cyclopentadienyl)cobalt (II) hexafluorophosphate
Uniqueness
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric protection and electronic stabilization to the cobalt center, enhancing its reactivity and stability compared to other cobalt complexes. This makes it particularly useful in applications requiring robust and versatile cobalt catalysts .
Propiedades
Fórmula molecular |
C20H40CoF6P- |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate |
InChI |
InChI=1S/2C10H20.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*6-10H,1-5H3;;/q;;;-1 |
Clave InChI |
IBIANWAAMVXBKO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)
![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)


![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
